Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester, a methyl group, a methylthio group, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemical Reaction Pathways
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is involved in complex chemical reactions. For example, it undergoes ring expansion and nucleophilic substitution when reacted with thiophenolates, affected by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010). Another study confirms similar findings, demonstrating the versatility of this compound in organic synthesis (Shutalev et al., 2010).
Synthesis and Structural Analysis
This compound is also significant in the synthesis of various derivatives. For instance, its reaction with complex metal hydrides yields 1,6-dihydropyrimidines, a process established through NMR spectroscopy (Shadbolt & Ulbricht, 1968). Additionally, it's involved in a base-promoted cascade transformation into a novel tricyclic bis-diazepinone (Shutalev et al., 2008).
Synthesis of Derivatives and Antimicrobial Activity
The synthesis process involving this compound is efficient for producing derivatives with potential antimicrobial activity. One study describes the efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives (Zanatta et al., 2015). Furthermore, derivatives of ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for antimicrobial activity (El‐Sayed et al., 2008).
Crystal Structure and Spectroscopic Analysis
The crystal structure and spectroscopic characterization of derivatives of this compound have been extensively studied. For example, a study on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provides insights into its molecular geometry and vibrational frequencies (Pekparlak et al., 2018).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . In case of contact, it is recommended to wash with plenty of soap and water. If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions, particularly involving enzymes that facilitate the transfer of methylthio groups . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to variations in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyr
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKIDUDNEBXUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(NC1=O)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442790 | |
Record name | Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344361-90-6 | |
Record name | Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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